1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-YL]-4-phenylpiperazine
Overview
Description
1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-YL]-4-phenylpiperazine is a complex organic compound that features a thiazole ring, a piperazine ring, and sulfonyl groups
Scientific Research Applications
1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-YL]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-YL]-4-phenylpiperazine typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoethanesulfonic acid to form an intermediate, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-YL]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines .
Mechanism of Action
The mechanism of action of 1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-YL]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzenesulfonate
- Ethyl benzenesulfonate
- 2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine
Uniqueness
1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-YL]-4-phenylpiperazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S3/c1-3-31(26,27)22-23-20(32(28,29)19-11-9-17(2)10-12-19)21(30-22)25-15-13-24(14-16-25)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQHWNTVVHXHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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